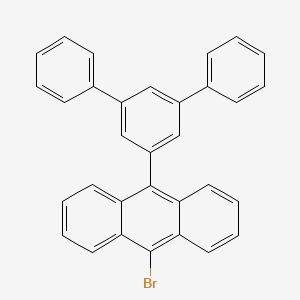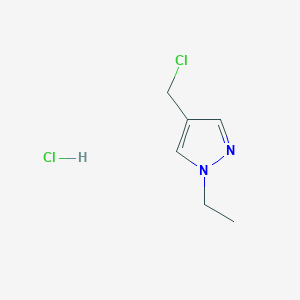
1-Bromo-3-(1,1-difluoroethyl)benzene
Übersicht
Beschreibung
1-Bromo-3-(1,1-difluoroethyl)benzene is a chemical compound with the empirical formula C8H7BrF2. It has a molecular weight of 221.04 . It is used in various chemical reactions and is considered a building block in halogenated heterocycles .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(1,1-difluoroethyl)benzene consists of a benzene ring with a bromo group and a 1,1-difluoroethyl group attached to it . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
1-Bromo-3-(1,1-difluoroethyl)benzene is a liquid at room temperature. It has a refractive index of 1.504 and a density of 1.500 g/L at 25 °C . The compound’s SMILES string isCC(F)(F)c1cccc(Br)c1 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-Bromo-3-(1,1-difluoroethyl)benzene: is a valuable building block in organic synthesis . It is used to introduce the difluoroethyl group into larger molecules, which can significantly alter the chemical and physical properties of the compounds. This reagent is particularly useful in the synthesis of complex molecules where the difluoroethyl group can act as a lipophilic moiety, potentially increasing the compound’s metabolic stability.
Pharmaceutical Research
In pharmaceutical research, 1-Bromo-3-(1,1-difluoroethyl)benzene serves as a precursor for the synthesis of various drug candidates . Its incorporation into new chemical entities can be crucial for the development of drugs with improved pharmacokinetic properties. The difluoroethyl group can also influence the binding affinity of drugs to their target proteins.
Material Science
This compound finds applications in material science, particularly in the development of new polymeric materials . The presence of the bromine atom allows for further functionalization, making it a versatile monomer for polymerization reactions. The resulting polymers could have potential applications in coatings, adhesives, and high-performance materials.
Chemical Engineering
1-Bromo-3-(1,1-difluoroethyl)benzene: is used in chemical engineering processes as an intermediate for the synthesis of more complex chemical structures . Its role in process optimization and the development of new chemical processes is significant, especially in the design of efficient and sustainable chemical production pathways.
Environmental Science
The environmental impact of chemicals is an important area of study, and 1-Bromo-3-(1,1-difluoroethyl)benzene can be used in research focused on the degradation of environmental pollutants . Understanding its behavior and breakdown in the environment can lead to better management of chemical waste and pollution.
Analytical Chemistry
In analytical chemistry, 1-Bromo-3-(1,1-difluoroethyl)benzene can be used as a standard or reference compound in various analytical techniques . Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods, which is essential for accurate measurement and analysis.
Biochemistry Research
This compound is also relevant in biochemistry research, where it can be used to study enzyme-catalyzed halogenation reactions . The difluoroethyl group can act as a probe to investigate the mechanisms of enzyme function and to explore the effects of halogenation on biological molecules.
Industrial Applications
On an industrial scale, 1-Bromo-3-(1,1-difluoroethyl)benzene may be utilized in the manufacture of advanced materials and specialty chemicals . Its application in the synthesis of performance chemicals that require specific fluorinated structures is of particular interest to the chemical industry.
Safety and Hazards
This compound is classified as Aquatic Chronic 2, Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Precautionary measures include avoiding release to the environment and washing thoroughly after handling. In case of eye contact, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
1-bromo-3-(1,1-difluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-8(10,11)6-3-2-4-7(9)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJAJYPBNUFMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623706 | |
| Record name | 1-Bromo-3-(1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
445303-70-8 | |
| Record name | 1-Bromo-3-(1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BROMO-3-(1,1-DIFLUOROETHYL)BENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















